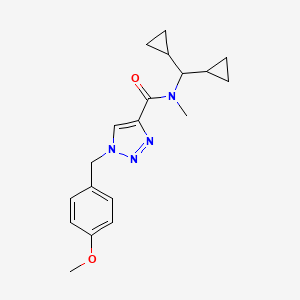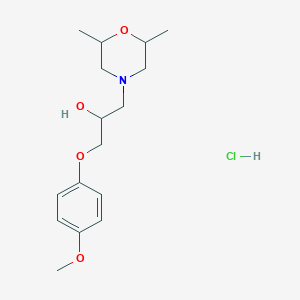
1-butoxy-4-(4-methylphenyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butoxy-4-(4-methylphenyl)phthalazine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of phthalazines, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
1-butoxy-4-(4-methylphenyl)phthalazine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes this compound a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
The mechanism of action of 1-butoxy-4-(4-methylphenyl)phthalazine is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, leading to an increase in the concentration of acetylcholine in the brain. This results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory retention in animal models. The compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, including cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-butoxy-4-(4-methylphenyl)phthalazine in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using the compound is its potential toxicity and adverse effects, which need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 1-butoxy-4-(4-methylphenyl)phthalazine. One potential area of research is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase, which could lead to the development of more effective drugs for the treatment of neurological disorders. Another area of research is the investigation of the compound's potential applications in the treatment of cancer and cardiovascular disease, based on its antioxidant and anti-inflammatory properties. Overall, this compound is a promising compound with potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 1-butoxy-4-(4-methylphenyl)phthalazine involves the reaction of 4-methylbenzaldehyde and 1-bromo-4-nitrobenzene in the presence of a base, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon. The resulting amine is then reacted with butyl bromide and phthalic anhydride in the presence of a base to yield the final product.
Propriétés
IUPAC Name |
1-butoxy-4-(4-methylphenyl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-3-4-13-22-19-17-8-6-5-7-16(17)18(20-21-19)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQGEYNJSTMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)

![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)



![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)